{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(thiophen-2-yl)methanone
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Overview
Description
1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that features a combination of pyrrolo[2,3-d]pyrimidine, methoxyphenyl, phenyl, thiophene, and piperazine moieties.
Preparation Methods
The synthesis of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The methoxyphenyl and phenyl groups are introduced via substitution reactions, while the thiophene-2-carbonyl group is incorporated through acylation reactions. The final step involves the coupling of the piperazine ring to the pyrrolo[2,3-d]pyrimidine scaffold .
Chemical Reactions Analysis
1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Acylation: The thiophene-2-carbonyl group can participate in acylation reactions to form new derivatives.
Scientific Research Applications
1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Thiophene derivatives: Compounds containing the thiophene nucleus are known for their diverse therapeutic properties, including anti-inflammatory and anti-cancer activities.
Piperazine derivatives: These compounds are widely used in medicinal chemistry for their pharmacological activities, such as anti-anxiety and anti-psychotic effects.
Properties
Molecular Formula |
C28H25N5O2S |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
[4-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C28H25N5O2S/c1-35-22-11-9-21(10-12-22)33-18-23(20-6-3-2-4-7-20)25-26(29-19-30-27(25)33)31-13-15-32(16-14-31)28(34)24-8-5-17-36-24/h2-12,17-19H,13-16H2,1H3 |
InChI Key |
QGDQKRTUFHFBSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=CS5)C6=CC=CC=C6 |
Origin of Product |
United States |
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